Tris(isopropylphenyl)phosphate-1M Alkyl
Description
Properties
CAS No. |
67426-57-7 |
|---|---|
Molecular Formula |
C30H56O7 |
Synonyms |
Kronitex 50 triaryl phosphate(TM) |
Origin of Product |
United States |
Contextualization and Scope of Tris Isopropylphenyl Phosphate 1m Alkyl Research
Evolution of Organophosphate Ester Research in Chemical Sciences
The study of organophosphate esters (OPEs) has a multifaceted history, initially driven by their application as pesticides and nerve agents. researchgate.netmdpi.comwikipedia.org Research in the mid-20th century pivoted to their use as flame retardants and plasticizers, spurred by the need for fire safety in a growing range of consumer and industrial products. wikipedia.org This shift was partly due to the phasing out of other flame retardants, such as polybrominated diphenyl ethers (PBDEs), over environmental and health concerns. tandfonline.com
The synthesis of OPEs, including compounds like Tris(isopropylphenyl)phosphate (B132702), is primarily achieved through the reaction of phosphorus oxychloride with corresponding alcohols or phenols. nih.govatamanchemicals.com The evolution of research has been marked by advancements in analytical techniques, enabling the detection and quantification of these compounds in various environmental matrices and biota. tandfonline.com Early research focused on the efficacy of these compounds as functional additives, while contemporary studies are increasingly concerned with their environmental fate, persistence, and potential for bioaccumulation. nih.govservice.gov.uk
Significance of Tris(isopropylphenyl)phosphate within Advanced Material and Environmental Chemistry
Tris(isopropylphenyl)phosphate, often found as a complex mixture of isomers rather than a single compound, holds considerable significance as a flame retardant and plasticizer. atamanchemicals.comuzh.ch Its primary function in advanced materials is to enhance fire resistance in polymers such as PVC, polyurethane foams, and engineering resins. nih.govatamanchemicals.com The addition of Tris(isopropylphenyl)phosphate to these materials helps them meet stringent fire safety standards by interfering with the combustion process. atamanchemicals.com
From an environmental chemistry perspective, the widespread use of Tris(isopropylphenyl)phosphate has led to its detection in various environmental compartments, including indoor dust, air, water, and sediment. tandfonline.comnih.gov As these compounds are typically added to polymers rather than chemically bonded, they can leach into the environment over time. wikipedia.org This has prompted extensive research into their environmental distribution, transformation pathways, and potential ecological impact. nih.govservice.gov.uk The environmental persistence and bioaccumulation potential of different isomers of isopropylated triphenyl phosphates are active areas of investigation. atamanchemicals.comservice.gov.uk
| Property | Value |
| Molecular Formula | C27H33O4P |
| Molecular Weight | 452.52 g/mol |
| Boiling Point | 400°C |
| Density | 1.168 g/cm³ at 20°C |
| Water Solubility | 330 µg/L at 20°C |
| LogP | 4.92 at 25°C |
Note: These properties are for the general CAS number 68937-41-7 and may vary for specific isomers. chemdad.comchemicalbook.com
Current Research Paradigms and Future Directions for Tris(isopropylphenyl)phosphate
Current research on Tris(isopropylphenyl)phosphate is largely focused on understanding its environmental behavior and human exposure. tandfonline.comnih.gov Studies are investigating the transformation of these compounds in the environment, including their degradation and the formation of secondary products. tandfonline.com There is a growing emphasis on isomer-specific analysis to differentiate the environmental fate and toxicological profiles of the various components of commercial mixtures. uzh.chnih.gov
Future research is expected to concentrate on several key areas:
Development of Safer Alternatives: The search for and design of new flame retardants with improved environmental profiles is a significant driver of research.
Advanced Analytical Methods: Improving techniques for the detection and quantification of Tris(isopropylphenyl)phosphate and its metabolites in complex matrices will remain a priority.
Understanding Long-Term Environmental Impact: Long-term studies are needed to fully comprehend the ecological consequences of the continued release of these compounds into the environment. service.gov.uk
Human Exposure and Biomonitoring: Continued monitoring of human populations to assess exposure levels and understand the primary pathways of contact is crucial. nih.gov
| Application | Polymer Systems |
| Flame Retardant | PVC, Polyurethane Foams, Cellulosic Resins, Synthetic Rubber, Engineering Resins (e.g., modified PPO, polycarbonate) |
| Plasticizer | PVC, Phenolic Resins |
| Lubricant Additive | Hydraulic fluids |
This table summarizes the primary industrial applications of isopropylated triphenyl phosphates. nih.govatamanchemicals.comservice.gov.uk
Synthetic Methodologies and Precursor Chemistry of Tris Isopropylphenyl Phosphate 1m Alkyl
Alkylation Processes of Phenol (B47542) for Isopropylphenyl Precursors
The initial step in synthesizing Tris(isopropylphenyl)phosphate (B132702) is the alkylation of phenol with propylene (B89431) to form isopropylphenol (IPP). google.com This reaction typically yields a mixture of ortho-, meta-, and para-isomers, as well as di- and higher-substituted phenols. google.comgoogle.com The precise composition of this mixture is highly dependent on the catalytic system and reaction conditions employed. google.com
Catalytic Systems in Phenol Isopropylation (e.g., p-toluene sulfonic acid)
A variety of acid catalysts are used to facilitate the Friedel-Crafts alkylation of phenol with propylene. google.com These catalysts are crucial for activating the propylene and enabling the electrophilic attack on the phenol ring.
Commonly used catalytic systems include:
p-Toluene sulfonic acid (p-TSA): This is a frequently used homogeneous catalyst for the isopropylation of phenol. google.com A process may involve using p-TSA at about 1% by weight based on the phenol. google.com
Friedel-Crafts Catalysts: Traditional catalysts like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are effective but can lead to complex isomer distributions and require careful handling. google.comgoogle.com
Solid Acid Catalysts: To simplify catalyst removal and reduce waste, heterogeneous catalysts are an area of significant research. Examples include:
Zeolites (e.g., H-BEA): These microporous aluminosilicates offer shape selectivity, potentially influencing the isomer distribution of the product. rsc.org Density functional theory (DFT) studies show that H-BEA zeolites can reduce the activation energy barrier for the alkylation reaction compared to the uncatalyzed gas phase. rsc.org
Perfluorinated sulfonic acid resins (e.g., Nafion-H): These polymer-based catalysts show activity comparable to conventional cation exchange resins. oup.com
'Sulfate treated' Zirconia: This solid acid catalyst demonstrates considerable promise due to its low cost and high thermal stability. oup.com
Table 1: Comparison of Catalytic Systems in Phenol Alkylation
| Catalyst Type | Example(s) | Phase | Key Characteristics |
|---|---|---|---|
| Sulfonic Acids | p-Toluene sulfonic acid (p-TSA), Trifluoromethane (B1200692) sulfonic acid (TFMSA) | Homogeneous | Effective and widely used; TFMSA is a highly active catalyst for isomerization. google.comgoogle.com |
| Traditional Friedel-Crafts | Aluminum chloride (AlCl₃), Boron trifluoride (BF₃) | Homogeneous | Strong Lewis acids, can lead to complex product mixtures. google.comgoogle.com |
| Zeolites | H-BEA | Heterogeneous | Shape-selective, can influence isomer ratios; reduces activation energy. rsc.org |
| Sulfonic Acid Resins | Nafion-H | Heterogeneous | Solid acid catalyst, simplifies product purification. oup.com |
| Treated Metal Oxides | Sulfate-treated Zirconia | Heterogeneous | Low cost, high thermal and structural stability. oup.com |
Reaction Engineering and Conditions for Isomer Distribution Control
Controlling the distribution of isopropylphenol isomers (ortho-, meta-, para-) is critical as it influences the properties of the final triaryl phosphate (B84403) product. google.com The para-isomer is often the desired product, but typical alkylation produces a mixture where the ortho- and meta-isomers are also present. google.com
Reaction engineering strategies focus on manipulating conditions to favor a specific isomer. For instance, a patented process aims to increase the yield of 4-isopropylphenol (B134273) (p-IPP) by transalkylation, converting the 2-isopropylphenol (B134262) (o-IPP) byproduct into the desired para-isomer. google.com This process involves contacting the ortho-isomer with excess phenol at temperatures between 90°C and 250°C using specific catalysts like trifluoromethane sulfonic acid (TFMSA) or a combination of sulfuric acid-treated clay and a molecular sieve. google.com This method can achieve a 4-IPP/2-IPP mole ratio of up to 1.5 with minimal formation of the meta-isomer. google.com
Key parameters influencing isomer distribution include:
Temperature: Higher temperatures can favor different isomers or lead to side reactions. For example, producing cumene (B47948) (a related process) occurs at temperatures from 30°C to 200°C. google.com
Catalyst Choice: As noted, shape-selective catalysts like zeolites can be used to control the formation of specific isomers. rsc.org
Reactant Molar Ratio: The ratio of propylene to phenol is carefully controlled. One process describes conducting the alkylation until the mole ratio of reacted propylene to total phenol is less than 0.30 to manage the product distribution. google.com
Purification and Fractionation of Alkylated Phenol Intermediates
Following the alkylation reaction, the resulting mixture contains unreacted phenol, various IPP isomers, and more highly alkylated phenols. google.com Separating these components is essential to obtain the desired feedstock for the subsequent phosphorylation step.
Fractional distillation under vacuum is the primary method used for this separation. google.comgoogle.com A typical procedure involves distilling the alkylation product to remove unreacted phenol, which can be recycled. google.com This leaves a distilland (the material left in the reboiler) enriched in the desired isopropylphenol isomers. google.com
However, the close boiling points of the meta- and para-isopropylphenol isomers make their separation by distillation particularly difficult and costly. google.com Advanced purification techniques may be required for specific applications demanding high-purity isomers. These can include methods like stripping crystallization, which combines melt crystallization and vaporization to separate isomers based on their different three-phase transformation points under reduced pressure. mdpi.com
Phosphorylation Techniques for Triaryl Phosphate Synthesis
The second major stage is the phosphorylation of the isopropylphenol mixture to produce Tris(isopropylphenyl)phosphate. atamanchemicals.com This involves forming a phosphate ester from the alkylated phenol precursors. google.com
Esterification with Phosphorus Oxychloride (POCl₃)
The most common industrial method for synthesizing triaryl phosphates is the esterification of phenols with phosphorus oxychloride (POCl₃). google.comatamanchemicals.com In this reaction, the prepared isopropylphenol/phenol mixture is reacted with POCl₃, often in the presence of a catalyst. google.comatamanchemicals.com
The general reaction is: 3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl (where ArOH represents the isopropylphenol/phenol mixture)
This reaction produces a statistical mixture of phosphate ester isomers based on the composition of the starting alkylate. google.com The product is a complex mixture that can include triphenyl phosphate, diphenyl isopropylphenyl phosphate, di(isopropylphenyl) phenyl phosphate, and tri(isopropylphenyl)phosphate. google.com The hydrogen chloride (HCl) gas formed during the reaction is trapped and condensed. chemicalbook.com
Optimization of Reaction Parameters for Yield and Purity
Optimizing the phosphorylation reaction is key to achieving high yield and the desired product purity. The reaction of quinazolones with POCl₃, a similar process, shows that the reaction occurs in two stages: an initial phosphorylation at lower temperatures (below 25°C) followed by conversion to the final product upon heating to 70-90°C. nih.gov Controlling temperature and the stoichiometry of reactants is crucial.
For triaryl phosphate synthesis, key optimization parameters include:
Temperature Control: The esterification is typically carried out with heating. chemicalbook.com Post-reaction, purification steps like wiped-film evaporation may be used, requiring temperatures between 200°C and 250°C under vacuum to remove volatile components like triphenyl phosphate. google.com
Catalyst Management: While catalysts are used in the preceding alkylation step, the phosphorylation itself may or may not require an additional catalyst depending on the specific industrial process. The reaction between POCl₃ and phenols is often driven by heat. chemicalbook.com
Post-Reaction Purification: After phosphorylation, the crude product is purified. This often involves vacuum distillation or evaporation to remove any unreacted starting materials or lower-boiling point phosphate esters, such as triphenyl phosphate (TPP), to meet product specifications for applications like fire-resistant fluids. google.com
Table 2: Summary of Reaction Parameters and Their Impact
| Stage | Parameter | Typical Range/Value | Impact on Yield and Purity |
|---|---|---|---|
| Alkylation | Catalyst Conc. (p-TSA) | ~1 wt% of phenol | Affects reaction rate and degree of alkylation. google.com |
| Alkylation | Temperature | 90°C - 250°C | Influences isomer distribution and side reactions. google.com |
| Alkylation | Propylene/Phenol Ratio | <0.30 (molar) | Controls the extent of mono- vs. poly-alkylation. google.com |
| Phosphorylation | Temperature | 70°C - 90°C (reaction); 200°C - 250°C (purification) | Controls reaction rate and efficiency of purification. google.comnih.gov |
| Phosphorylation | Pressure (Purification) | <5 kPa (absolute) | Enables removal of volatile components like TPP at lower temperatures, preventing degradation. google.com |
Chemical Reactivity and Transformation Pathways of Tris Isopropylphenyl Phosphate 1m Alkyl
Hydrolytic Stability and Kinetic Studies
Tris(isopropylphenyl) phosphate (B84403) is generally stable under neutral pH conditions but is expected to undergo hydrolysis in acidic or alkaline environments nih.gov. The hydrolysis process involves the cleavage of the phosphate ester bonds.
The primary products of hydrolysis are anticipated to be isopropylphenol and the corresponding diaryl phosphate, which is likely more resistant to subsequent hydrolysis than the parent compound service.gov.uk. The rate of hydrolysis is significantly influenced by pH. Under neutral environmental conditions (pH 7), the hydrolysis half-life is estimated to be extremely long, suggesting high stability service.gov.uk. However, under alkaline conditions, the rate of hydrolysis increases. For instance, at pH 8, the estimated half-life for the isopropylphenyl group is approximately 39 days service.gov.uk. A kinetic study on a related compound, tri-4-(2-phenylisopropyl)phenyl phosphate, in an acidic medium, suggests that the hydrolysis mechanism involves a bimolecular reaction with water acting as the nucleophile zenodo.org.
The following table summarizes the estimated hydrolysis half-lives for isopropylated triphenyl phosphate under various pH conditions, based on predictive models.
| pH Condition | Estimated Half-Life | Reference |
| Neutral (pH 7) | ~1,100 years | service.gov.uk |
| Alkaline (pH 8) | ~39 days | service.gov.uk |
| Alkaline (at pH 7) | ~380 days | service.gov.uk |
Note: These values are estimations from structure-activity relationships and may vary depending on specific environmental conditions such as temperature and the exact isomeric composition of the mixture.
Transesterification Mechanisms and Derivative Formation
Tris(isopropylphenyl) phosphate can undergo transesterification reactions with various alcohols, leading to the formation of new phosphate ester derivatives. This process typically requires elevated temperatures and the presence of a catalyst.
The mechanism for base-catalyzed transesterification of phosphate esters is analogous to that of carboxylic esters. It involves the nucleophilic attack of an alkoxide ion, formed by the deprotonation of an alcohol by the base, on the electrophilic phosphorus atom of the phosphate ester. This results in a pentacoordinate intermediate, which then collapses to form the new ester and displaces an isopropylphenoxide leaving group. The reaction is an equilibrium process, and the use of a large excess of the reacting alcohol can drive the reaction towards the formation of the desired product masterorganicchemistry.com.
Research documented in patents demonstrates that triaryl phosphates, including tris(isopropyl phenyl) phosphate, can be transesterified with aliphatic alcohols at temperatures ranging from 60 to 140°C in the presence of a basic catalyst googleapis.com. The products of such reactions would be mixed alkyl-aryl phosphate esters. The specific structure of the derivatives formed depends on the alcohol used and the reaction conditions. For example, reaction with methanol would be expected to produce methyl di(isopropylphenyl) phosphate, dimethyl (isopropylphenyl) phosphate, and trimethyl phosphate, along with the release of isopropylphenol.
Thermolytic Degradation Pathways and Product Characterization
The thermal stability and degradation pathways of tris(isopropylphenyl) phosphate are important for its application as a flame retardant. Upon heating to high temperatures, the compound undergoes decomposition.
Thermogravimetric analysis (TGA) has shown that triaryl phosphates generally begin to decompose at temperatures between 310-350°C under a nitrogen atmosphere service.gov.ukservice.gov.uk. One of the key mechanisms in its flame retardant action involves the formation of phosphoric acid during thermal decomposition. This phosphoric acid can then react further to form pyrophosphoric acid, which in its condensed phase, creates a protective char layer that insulates the material from the heat source and reduces flammability zxchem.com.
Studies on the thermal decomposition of the related compound tricresyl phosphate (TCP) on iron surfaces have identified the gas-phase products to include hydrogen (H₂), carbon monoxide (CO), toluene, and cresol, with deposits of carbon and phosphorus left on the surface noaa.gov. By analogy, the thermolytic degradation of tris(isopropylphenyl) phosphate is expected to proceed via P-O bond cleavage to generate isopropylphenols and various phosphorus-containing species. Pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) is a powerful technique for characterizing such degradation products, although specific studies applying this to tris(isopropylphenyl) phosphate are not widely available in the reviewed literature noaa.govresearchgate.netwaters.com.
The following table summarizes the thermal degradation characteristics of triaryl phosphates.
| Analysis Method | Atmosphere | Onset of Decomposition (°C) | Key Findings | Reference |
| TGA | Nitrogen | 310-350 | General decomposition range for triaryl phosphates. | service.gov.ukservice.gov.uk |
| TGA | Oxygen | Not specified | - | service.gov.uk |
Oxidative Transformation Studies in Model Systems
The oxidative degradation of tris(isopropylphenyl) phosphate can occur through reactions with highly reactive species such as hydroxyl radicals (•OH). These reactions are relevant in both atmospheric and aqueous environments.
In the atmosphere, the photooxidation of tris(isopropylphenyl) phosphate is predicted to occur through reactions with hydroxyl radicals. The estimated atmospheric half-life for this process is approximately 11.7 hours, indicating it can be a significant degradation pathway service.gov.uk.
In aqueous systems, advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as the Fenton reaction (Fe²⁺/H₂O₂), have been shown to be effective in degrading the related compound, triphenyl phosphate (TPP) gdut.edu.cn. The degradation pathways for TPP in these systems primarily involve hydroxylation of the phenyl rings and cleavage of the phenoxy bond (P-O-C) gdut.edu.cn. It is plausible that tris(isopropylphenyl) phosphate would undergo similar transformations. The reaction of hydroxyl radicals with organic compounds in aqueous solutions can proceed via hydrogen abstraction, addition to aromatic rings, or electron transfer unito.itnist.govcopernicus.org. For tris(isopropylphenyl) phosphate, reaction with •OH would likely lead to the formation of hydroxylated and de-alkylated derivatives, eventually leading to the formation of inorganic phosphate.
Advanced Analytical Methodologies for Tris Isopropylphenyl Phosphate 1m Alkyl
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography coupled with mass spectrometry is the cornerstone for the analysis of IPPP, providing the necessary selectivity and sensitivity to differentiate its isomers and quantify them in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the determination of IPPP in complex environmental and biological samples. researchgate.netnih.gov This technique is particularly advantageous for analyzing matrices such as sediment, biota, and water, where high levels of interfering compounds are common. researchgate.netnih.gov LC-MS/MS methods offer excellent sensitivity and specificity, though they can be susceptible to matrix interference, especially when using an electrospray ionization (ESI) source. researchgate.net
In one study, a quantitative LC-MS/MS method was developed to measure triphenyl phosphate (B84403) (TPHP) and four isomeric classes of IPPP (mono-, di-, tri-, and unsubstituted IPP) in rat plasma, fetus, and brain homogenates. mriglobal.org The method demonstrated linearity with a correlation coefficient (r) of ≥ 0.99 within a range of 8 to 150 ng/mL and achieved a limit of quantitation of 8 ng/mL for all analytes. mriglobal.org This highlights the capability of LC-MS/MS to accurately measure different isomeric groups of IPPP in challenging biological samples. mriglobal.org Another study utilized LC-MS/MS for the targeted analysis and quantification of IPPP isomers in marine sediment cores to confirm findings from a broader screening analysis. nih.govresearchgate.netresearchgate.net
Table 1: Example of LC-MS/MS Method Parameters for IPP Isomer Analysis
| Parameter | Value |
| Instrument | LC-MS/MS System |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Limit of Quantitation | 8 ng/mL |
| Linear Range | 8 - 150 ng/mL |
| Analytes | TPHP, mono-IPP, di-IPP, tri-IPP |
| Matrices | Rat Plasma, Fetus, Brain Homogenate |
| Source: Adapted from a study on IPP and TPHP quantitation. mriglobal.org |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Isomeric Profiling
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly effective technique for the separation and profiling of IPPP isomers. lamer-cmes.jp Commercial IPPP is a complex mixture of isomers with varying numbers and positions of isopropyl groups on the phenyl rings. chiron.no GC-MS/MS operating in multiple reaction monitoring (MRM) mode provides the high selectivity needed to distinguish between these closely related structures. lamer-cmes.jp
For instance, the analysis of settled dust from e-waste recycling and vehicle processing workshops utilized GC-MS/MS with a DB17-HT column to determine a range of organophosphate esters, including IPPP. lamer-cmes.jp The study noted that a multitude of potential IPPP isomer peaks were detected, highlighting the complexity of the mixture. lamer-cmes.jp Similarly, the major isomers in a commercial IPP product were identified using GC/MS, revealing a composition that included not only tris(isopropylphenyl) phosphate isomers but also isopropylphenyl diphenyl phosphate and bis(isopropylphenyl) phenyl phosphate isomers. mriglobal.org
Table 2: Major Isomeric Classes in a Commercial IPP Product by GC/MS
| Isomer Class | Area % |
| Triphenyl phosphate | 26.01 |
| Isopropylphenyl diphenyl phosphate | 32.50 |
| Bis(isopropylphenyl) phenyl phosphate | 19.92 (sum of two isomers) |
| Tris(isopropylphenyl) phosphate | 14.63 (sum of four isomers) |
| Source: Adapted from an analysis of a commercial IPP mixture. mriglobal.org |
Sample Preparation Strategies for Research Applications
Effective sample preparation is critical to remove interfering substances and concentrate the target analytes, thereby improving the accuracy and sensitivity of the subsequent analysis.
Solid-Phase Extraction (SPE) for Enrichment and Clean-up
Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and enrichment of IPPP from various sample types, including water, dust, and biological tissues. researchgate.netlamer-cmes.jpdfo.no The choice of SPE sorbent is crucial for effective isolation. For aqueous samples, reversed-phase sorbents like Waters HLB are commonly used. dfo.no For dust and sediment extracts, materials such as Supelclean™ ENVI-Carb™ cartridges are employed to remove matrix interferences. lamer-cmes.jp
In a study analyzing organophosphate esters in house dust, a combination of ultrasonic-assisted extraction and SPE with a silica (B1680970) cartridge was used for sample cleanup. researchgate.net This SPE step allowed for the separation of different classes of flame retardants from each other, reducing matrix complexity. researchgate.net Dispersive solid-phase extraction (d-SPE), a variation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has also been successfully applied to lipid-rich matrices like fish tissue, using sorbents such as primary secondary amine (PSA) to remove lipids prior to LC-MS/MS analysis. researchgate.net
Microwave-Assisted Extraction (MAE) from Polymer Systems
Microwave-assisted extraction (MAE) is a highly efficient method for extracting IPPP and other organophosphate esters from solid samples, including polymers, sediments, and biological tissues. nih.govresearchgate.net MAE offers significant advantages over traditional extraction methods, such as reduced solvent consumption and faster extraction times. acs.org
An MAE procedure was developed to determine organophosphate flame retardants in marine and river sediments, where samples were extracted with acetone (B3395972) at 120°C for 20 minutes. researchgate.net For biological samples, which often contain high levels of lipids that can interfere with analysis, MAE has been combined with further cleanup steps like gel permeation chromatography (GPC) and SPE to ensure a clean extract for GC/MS analysis. nih.gov This combined approach effectively removes interfering lipids and other co-extracted substances. nih.gov
Table 3: Comparison of Extraction Techniques for Organophosphate Esters
| Technique | Typical Matrix | Advantages | Common Subsequent Analysis |
| Solid-Phase Extraction (SPE) | Water, Dust, Biota | Good enrichment, Effective cleanup, Automation possible thermofisher.com | LC-MS/MS, GC-MS/MS |
| Microwave-Assisted Extraction (MAE) | Sediment, Polymers, Biota | Fast, Reduced solvent use, High efficiency | GC-MS, LC-MS/MS |
| Source: Compiled from various analytical studies. researchgate.netacs.orgthermofisher.com |
Spectroscopic Approaches for Molecular Structure Elucidation and Confirmation
While chromatographic methods are essential for separation and quantification, spectroscopic techniques are vital for the fundamental characterization and structural confirmation of IPPP. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure.
Mass spectrometry itself, particularly high-resolution mass spectrometry (HRMS), is a key spectroscopic tool. The fragmentation patterns observed in GC-MS or LC-MS/MS experiments provide structural information. For example, a McLafferty rearrangement has been reported for tris(isopropylphenyl) phosphate, which is a characteristic fragmentation pathway that can aid in its identification. scholaris.ca
FT-IR spectroscopy can be used to identify the characteristic functional groups within the IPPP molecule. In a study on the related compound triphenyl phosphate (TPP), FT-IR was used to confirm that the chemical structure remained intact after certain treatments, by showing no alteration in the characteristic wavenumbers. researchgate.net The key vibrational bands for phosphate esters (P-O-C) and the aromatic rings would be of primary interest.
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| IPPP / TIPPP | Tris(isopropylphenyl) phosphate |
| TPHP | Triphenyl phosphate |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry |
| SPE | Solid-Phase Extraction |
| MAE | Microwave-Assisted Extraction |
| ESI | Electrospray Ionization |
| MRM | Multiple Reaction Monitoring |
| QuEChERS | Quick, Easy, Cheap, Effective, Rugged, and Safe |
| d-SPE | Dispersive Solid-Phase Extraction |
| PSA | Primary Secondary Amine |
| GPC | Gel Permeation Chromatography |
| NMR | Nuclear Magnetic Resonance |
| FT-IR | Fourier Transform Infrared Spectroscopy |
| HRMS | High-Resolution Mass Spectrometry |
| TPP | Triphenyl phosphate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and characterizing the composition of complex mixtures like commercial Tris(isopropylphenyl)phosphate-1M Alkyl. Both ¹H NMR and ³¹P NMR provide critical data for elucidating the substance's isomeric profile.
¹H NMR Spectroscopy allows for the identification and quantification of different proton environments within the molecules. Key regions in the ¹H NMR spectrum for IPTPP isomers include:
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) correspond to the protons on the phenyl rings. The splitting patterns and integration of these signals can help distinguish between different substitution patterns (ortho, meta, para).
Isopropyl Group Protons: The isopropyl moiety gives rise to two characteristic signals: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The chemical shifts and integrals of these signals are used to confirm the presence and quantify the degree of isopropylation across the mixture.
³¹P NMR Spectroscopy is particularly powerful for analyzing organophosphorus compounds due to phosphorus-31's 100% natural abundance and wide chemical shift range, which minimizes signal overlap. nih.gov Each distinct phosphate ester environment produces a unique signal, allowing for the differentiation and relative quantification of the various phosphate-containing species within the mixture. For instance, TPHP and the different classes of isopropylphenyl diphenyl phosphates, bis(isopropylphenyl) phenyl phosphates, and tris(isopropylphenyl) phosphates would exhibit distinct chemical shifts. The position of the isopropyl group (ortho, meta, para) also influences the ³¹P chemical shift, providing further insight into the isomeric composition.
Research has focused on characterizing the composition of commercial flame retardant mixtures containing IPTPPs. These studies reveal significant variability in the isomeric content. For example, analysis of a commercial ITP mixture showed it to be composed primarily of TPHP and various isopropylated isomers.
Table 1: Example Composition of a Commercial Isopropylated Triphenyl Phosphate (ITP) Mixture
This table illustrates the typical components identified in commercial ITP mixtures, highlighting the complexity that NMR spectroscopy must resolve to ensure structural integrity and batch-to-batch consistency. Data is based on findings from characterization studies of commercial flame retardant blends. nih.gov
| Component | Abbreviation | Isomer Class | Typical Weight % in Mixture nih.gov |
|---|---|---|---|
| Triphenyl phosphate | TPHP | Non-isopropylated | 22.2 ± 3.4 |
| 2-Isopropylphenyl diphenyl phosphate | 2IPPDPP | Mono-isopropylated | 26.5 ± 1.1 |
| 4-Isopropylphenyl diphenyl phosphate | 4IPPDPP | Mono-isopropylated | 10.3 ± 0.6 |
| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP | Di-isopropylated | 16.5 ± 0.5 |
| 2,4-Diisopropylphenyl diphenyl phosphate | 24DIPPDPP | Di-isopropylated | 7.7 ± 0.4 |
| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP | Di-isopropylated | 5.8 ± 0.4 |
| Tris(4-isopropylphenyl) phosphate | T4IPPP | Tri-isopropylated | Not Detected |
High-Resolution Mass Spectrometry for Novel Transformation Product Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a premier technique for identifying previously unknown transformation products (TPs) of complex contaminants like this compound in environmental and biological matrices. mdpi.comresearchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the confident determination of elemental compositions for parent compounds, metabolites, and other degradation products. nih.govmdpi.com
The general workflow for identifying novel TPs of IPTPP using LC-HRMS involves:
Sample Preparation: Extraction of the analytes from the matrix (e.g., water, sediment, biological tissue).
Chromatographic Separation: Separation of the complex mixture of parent isomers and potential TPs using liquid chromatography.
HRMS Analysis: Detection using a high-resolution mass spectrometer (such as an Orbitrap or Time-of-Flight (TOF) instrument) to acquire full-scan, accurate mass data.
Data Processing: Sophisticated software is used to screen the data for potential TPs by searching for predicted masses of common biotransformation reactions (e.g., hydroxylation, oxidation, dealkylation) or by using non-target screening algorithms to find novel compounds related to the parent structures.
Structure Elucidation: The elemental composition is determined from the accurate mass. Tandem MS (MS/MS) experiments are then performed, where the candidate TP ion is fragmented to produce a characteristic pattern. This fragmentation pattern provides structural information to help identify the site of modification. nih.gov
Studies on the metabolism of commercial IPTPP mixtures have revealed that these compounds can be transformed in biological systems. For example, analysis of bile from rabbits exposed to a commercial IPTPP product (Reolube HYD46) identified hydroxylated derivatives. uzh.ch These phase I metabolites were formed by oxidation, likely mediated by cytochrome P-450 enzymes, followed by phase II glucuronidation. uzh.ch The hydroxylation was found to occur on either the phenyl ring or the isopropyl group, demonstrating multiple pathways of biotransformation. uzh.ch
Table 2: Potential Transformation Products of Isopropylated Triphenyl Phosphate Isomers Identifiable by HRMS
This table outlines major potential Phase I transformation products of IPTPP isomers. HRMS can distinguish these TPs from parent compounds based on their precise mass differences.
| Parent Isomer Class | Example Parent Compound | Transformation Pathway | Description | Change in Molecular Formula | Expected Mass Change (Da) |
|---|---|---|---|---|---|
| Mono-isopropylated | Isopropylphenyl diphenyl phosphate (C₂₁H₂₁O₄P) | Hydroxylation (phenyl ring) | Addition of a hydroxyl group to an unsubstituted phenyl ring | +O | +15.9949 |
| Mono-isopropylated | Isopropylphenyl diphenyl phosphate (C₂₁H₂₁O₄P) | Hydroxylation (isopropyl group) | Addition of a hydroxyl group to the isopropyl side chain | +O | +15.9949 |
| Di-isopropylated | Bis(isopropylphenyl) phenyl phosphate (C₂₄H₂₇O₄P) | Hydroxylation (phenyl ring) | Addition of a hydroxyl group to the unsubstituted phenyl ring | +O | +15.9949 |
| Di-isopropylated | Bis(isopropylphenyl) phenyl phosphate (C₂₄H₂₇O₄P) | Hydroxylation (isopropyl group) | Addition of a hydroxyl group to an isopropyl side chain | +O | +15.9949 |
| Tri-isopropylated | Tris(isopropylphenyl) phosphate (C₂₇H₃₃O₄P) | Hydroxylation (isopropyl group) | Addition of a hydroxyl group to an isopropyl side chain | +O | +15.9949 |
| All | Any IPTPP Isomer | Dealkylation / Hydrolysis | Loss of an isopropylphenyl group and addition of H | -C₉H₁₁ | -119.0861 |
The use of LC-HRMS is crucial for distinguishing between these various hydroxylated isomers and other potential TPs, providing essential data for comprehensive environmental and toxicological risk assessments.
Mechanistic Research and Environmental Fate of Tris Isopropylphenyl Phosphate 1m Alkyl
Environmental Degradation Mechanisms
The persistence and transformation of Tris(isopropylphenyl)phosphate (B132702) in the environment are governed by abiotic and biotic processes. These mechanisms determine the compound's ultimate fate and potential for exposure.
Photodegradation Pathways and Byproduct Identification
Direct photodegradation by sunlight is not considered a significant environmental fate process for Tris(isopropylphenyl)phosphate. The molecule does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. nih.gov Consequently, it is not expected to be susceptible to direct photolysis. nih.gov While the compound is expected to exist solely in the particulate phase in the atmosphere, its removal is more likely to occur through wet and dry deposition rather than atmospheric photochemical reactions. nih.gov Research has not prominently identified specific byproducts from photodegradation, given the compound's stability to direct sunlight.
Biodegradation Processes in Aquatic and Terrestrial Systems
The role of biodegradation in the environmental degradation of Tris(isopropylphenyl)phosphate is complex, with varying results depending on the specific conditions and microbial communities present.
In terrestrial systems, evidence suggests that biodegradation may not be a primary fate process. Based on a ready biodegradability test (Japanese MITI test) using activated sludge, Tris(isopropylphenyl)phosphate showed 0% of its theoretical biochemical oxygen demand (BOD), indicating it is not readily biodegradable in soil environments. nih.gov Its high estimated Koc value (Koc value of 1.2 x 10^6) suggests it is likely to be immobile in soil, adsorbing strongly to soil particles. nih.gov
In aquatic environments, the compound is expected to adsorb to suspended solids and sediment. nih.gov While some studies on related aryl phosphates show potential for biodegradation, the rate for the isopropylated mixture appears to be slow. For instance, studies on tricresyl phosphates (TCPs), which are structurally similar, have shown that microbial consortia can degrade them, primarily through hydrolysis and hydroxylation. nih.gov One study isolated a microbial consortium, ZY1, capable of completely degrading various TCP isomers within 12 to 36 hours. nih.gov Another study noted that Brevibacillus brevis could degrade TCP isomers, with removal rates between 53.92% and 93.91% over five days. researchgate.net However, for Tris(isopropylphenyl)phosphate specifically, the data points towards low biodegradability under standard testing conditions. nih.gov
| System | Process | Finding | Reference |
| Terrestrial (Soil) | Aerobic Biodegradation | 0% of theoretical BOD in Japanese MITI test, suggesting it is not an important fate process. | nih.gov |
| Aquatic (Activated Sludge) | Aerobic Biodegradation | Not readily biodegradable. | nih.gov |
| Aquatic (Freshwater/Seawater) | Microbial Degradation (analogues) | A microbial consortium (ZY1) was found to degrade tricresyl phosphates (TCPs) via hydrolysis and hydroxylation. | nih.gov |
| Aquatic (General) | Adsorption | Expected to adsorb to suspended solids and sediment. | nih.gov |
Biotic Transformation Research in Model Organisms
In vivo and in vitro studies using model organisms and biological systems have begun to elucidate the metabolic pathways of Tris(isopropylphenyl)phosphate isomers following exposure.
Oxidative Metabolism in In Vitro Biological Systems (e.g., human liver subcellular fractions, fish)
The primary route of Phase I metabolism for isopropylated triaryl phosphates (ITPs) is oxidation, a process extensively studied using in vitro systems like human liver subcellular fractions (S9 fractions). nih.govnih.gov These studies investigate the depletion of the parent compound and the formation of metabolites when incubated with liver enzymes. nih.govacs.org
Metabolism is dependent on cofactors like NADPH and oxygen, indicating the involvement of cytochrome P450 (CYP) monooxygenases. nih.gov For example, research on the structurally related triphenyl phosphate (B84403) (TPHP) has shown that CYP1A2 and CYP2E1 are major isoforms involved in its Phase I metabolism. nih.gov Similar enzymatic processes are hypothesized for ITPs, leading to both hydrolysis of the phosphate ester linkage and hydroxylation of the phenyl rings or alkyl chains. nih.govnih.gov Studies on other organophosphate esters have also confirmed that cytochrome P450 enzymes catalyze oxidative metabolism, leading to the formation of various metabolites. nih.govnih.gov
Identification and Characterization of Dealkylated and Hydroxylated Metabolites
Research using human liver S9 fractions has successfully identified several dealkylated and hydroxylated metabolites of ITP isomers. nih.govnih.gov These transformation products arise from the oxidative processes described in the previous section.
Key identified metabolites include:
Isopropylphenyl phenyl phosphate (ip-PPP): A dealkylated metabolite resulting from the loss of one isopropylphenyl group. nih.govnih.gov It has also been confirmed as a urinary metabolite in rats. nih.gov
Hydroxy-isopropylphenyl diphenyl phosphate: A hydroxylated metabolite where a hydroxyl group is added to the isopropylphenyl moiety. nih.govnih.gov
Mono-isopropenylphenyl diphenyl phosphate: A novel metabolite tentatively identified via high-resolution mass spectrometry, suggesting oxidation of the isopropyl group to an isopropenyl group. nih.govnih.govacs.org
In studies with 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP), a significant portion (around 20%) of the parent compound could not be accounted for by the quantified known metabolites, suggesting the formation of other, yet unidentified, transformation products. nih.govnih.govacs.org
| Parent Compound Isomer | Metabolite | Metabolite Type | Reference |
| Isopropylated Triphenyl Phosphates (ITPs) | Isopropylphenyl phenyl phosphate (ip-PPP) | Dealkylated | nih.govnih.gov |
| Isopropylated Triphenyl Phosphates (ITPs) | Hydroxy-isopropylphenyl diphenyl phosphate | Hydroxylated | nih.govnih.gov |
| Isopropylated Triphenyl Phosphates (ITPs) | Mono-isopropenylphenyl diphenyl phosphate | Oxidized/Dehydrogenated | nih.govnih.govacs.org |
Phase II Conjugation Reactions and Their Significance in Biotransformation
Following Phase I oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. uomus.edu.iq These reactions attach small, polar endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. uomus.edu.iqdrughunter.com Phase II reactions are generally considered a detoxification pathway. uomus.edu.iq
The primary conjugation reactions include:
Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comnumberanalytics.com This is a major pathway for many xenobiotics. numberanalytics.com Studies on the related TPHP show that OH-TPHP glucuronide conjugates are the primary in vitro metabolites, highlighting the importance of this pathway. nih.gov
Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). drughunter.comnumberanalytics.com
Glutathione (B108866) Conjugation: The attachment of glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which is crucial for detoxifying reactive electrophilic compounds. uomus.edu.iq
Role in Advanced Materials Science Research and Applied Chemistry
Mechanistic Investigations of Flame Retardancy in Polymeric Composites
Tris(isopropylphenyl)phosphate (B132702) is widely used as an additive flame retardant, physically blended into polymers without forming covalent bonds. youtube.com Its effectiveness stems from its ability to act in both the condensed (solid) and gas phases during combustion, interrupting the fire cycle at multiple points. nih.govmdpi.com
In the condensed phase, the primary mechanism of phosphorus-based flame retardants is the promotion of charring. nih.govresearchgate.net During a fire, the heat causes the tris(isopropylphenyl)phosphate to decompose, producing phosphoric acid and polyphosphoric acid. mdpi.comresearchgate.net These acidic species act as catalysts for the dehydration of the polymer matrix. nih.govresearchgate.net This process cross-links the polymer chains, converting the organic material into a stable, carbonaceous char layer. researchgate.net
This char layer serves as a physical barrier with several protective functions:
It insulates the underlying polymer from the heat of the flame, slowing further decomposition. isca.medpublication.com
It obstructs the transfer of flammable volatile gases, which are the fuel for the fire, from the polymer to the gas phase. nih.govisca.me
It can form a glassy molten layer on the combustion surface, further inhibiting heat and gas transfer. nih.gov
The effectiveness of this charring mechanism is evident in cone calorimetry tests, where polymers containing such additives show a significant reduction in the peak heat release rate (pHRR) and total heat release (THR). dpublication.comnih.gov
Table 2: Cone Calorimeter Data for Polypropylene (PP) with Intumescent Flame Retardant (IFR)
| Material | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield | Reference |
| Neat PP | 1171 | 123 | Low | dpublication.com |
| PP + 30% IFR (APP/MTHEIC) | 344 (↓70.6%) | 96 (↓22.0%) | High | dpublication.com |
| PP + 25% IFR (APP/HP-Mn) | Reduced by 74% vs Neat PP | Reduced by 30% vs Neat PP | High | nih.gov |
Note: Data from analogous intumescent systems (APP/Char-forming agent) illustrates the typical effects of condensed-phase action.
Studies on Plasticization Mechanisms in Polymer Science
Beyond its role as a flame retardant, tris(isopropylphenyl)phosphate is also utilized as a plasticizer, particularly in polymers like PVC and in engineering resins. nih.govspecialchem.com Plasticizers are additives that increase the flexibility, softness, and elongation of a material. specialchem.com They function by physically inserting their molecules between the long polymer chains. researchgate.net
According to the lubrication and free volume theories of plasticization, these inserted molecules act as molecular lubricants. specialchem.com They increase the "free volume" within the polymer matrix and weaken the intermolecular van der Waals forces that hold the polymer chains tightly together. specialchem.comresearchgate.net This increased spacing and reduced friction allow the polymer chains to slide past one another more easily, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg). researchgate.net The reduction in Tg is a primary indicator of plasticization. For instance, studies on the related compound triphenyl phosphate (B84403) (TPP) in poly(lactic acid)/polycarbonate (PLA/PC) composites showed that its inclusion resulted in the lowest Tg value among the tested formulations, confirming its plasticizing effect. epa.gov
Table 3: Effect of Phosphate Plasticizer on Polymer Properties
| Polymer System | Plasticizer Additive | Effect Observed | Reference |
| Poly(lactic acid)/Polycarbonate (PLA/PC) | Triphenyl Phosphate (TPP) | Minimum Tg value observed, indicating plasticization. | epa.gov |
| Polyvinyl Chloride (PVC) | Tris(isopropylphenyl)phosphate | Acts as a flame-retardant plasticizer. | nih.gov |
Theoretical and Computational Chemistry Studies of Tris Isopropylphenyl Phosphate 1m Alkyl
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic behavior and conformational landscape of a molecule. nih.gov This technique is invaluable for understanding how a molecule's structure, flexibility, and interactions are related to its function and properties.
MD simulations of IPTPP would involve:
Defining a Force Field: A set of potential energy functions and parameters that describe the interactions between atoms in the molecule.
System Solvation: Placing the molecule in a simulated box of solvent (e.g., water) to mimic its behavior in a condensed phase.
Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its various possible conformations.
Analysis of the resulting trajectory would provide detailed information on the molecule's flexibility. Key parameters such as dihedral angle distributions for the P-O-C-C bonds would reveal the preferred rotational states of the phenyl groups. Root-Mean-Square Fluctuation (RMSF) calculations for each atom would highlight the most flexible regions of the molecule, likely the terminal isopropyl groups. Such studies can help predict how the molecule might interact with biological receptors or how it packs in a material matrix. Although specific MD studies on Tris(isopropylphenyl)phosphate (B132702) are not prominent in public literature, the methodology is well-established for other organophosphate esters. nih.govnih.gov
Table 1: Illustrative Data Obtainable from MD Simulation of Tris(isopropylphenyl)phosphate
This table is a hypothetical representation of the types of data generated from an MD simulation to analyze molecular conformation.
| Parameter | Description | Potential Finding for IPTPP |
| Dihedral Angle (P-O-C-C) | The angle between the phosphate (B84403) core and a phenyl ring. | Determines the "propeller-like" conformation and steric hindrance. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time. | Indicates the overall structural stability and whether the molecule settles into a stable average structure. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom from its average position. | Identifies the most mobile parts of the molecule, likely the isopropyl groups and phenyl rings. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insight into the overall size and shape of the molecule as it folds and flexes. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution and energy of electrons) of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including stability, charge distribution, and chemical reactivity, without relying on empirical data.
For Tris(isopropylphenyl)phosphate, DFT calculations can elucidate its fundamental chemical nature. The analysis would reveal how the electron-withdrawing phosphate group and the electron-donating isopropyl groups influence the electronic properties of the aromatic rings. Key outputs from DFT analysis include the mapping of the molecular electrostatic potential (MEP), which identifies the positive and negative regions of the molecule. The negatively charged oxygen atoms of the phosphate group are expected to be primary sites for electrophilic attack, while the aromatic rings may be susceptible to electrophilic substitution. nih.govchemicalbook.com
Table 2: Key Electronic and Reactivity Descriptors from DFT Calculations
This table describes common parameters that would be calculated in a DFT study of Tris(isopropylphenyl)phosphate and their significance.
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. A higher value indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. A lower value indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO. A large gap suggests high kinetic stability and low chemical reactivity. |
| Ionization Potential | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physical properties of a chemical with its biological activity or environmental fate. These models are essential for risk assessment, allowing for the prediction of a substance's properties without extensive and costly experimental testing. For a substance like Tris(isopropylphenyl)phosphate, QSAR models are used to estimate its persistence, mobility, and potential for bioaccumulation in the environment.
The environmental fate of IPTPP is governed by several key parameters that have been estimated using QSAR and other structure-based estimation methods.
Soil and Sediment Adsorption: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil or sediment. Estimated Koc values for tris(isopropylphenyl) phosphate are very high, ranging from 6.31 x 10⁵ L/kg to 1.2 x 10⁶ L/kg. nih.govservice.gov.uk Such high values indicate that the compound is expected to be immobile in soil, binding strongly to organic matter and not readily leaching into groundwater. nih.gov
Atmospheric Fate: In the atmosphere, IPTPP is predicted to be degraded primarily through reactions with hydroxyl radicals. The estimated atmospheric half-life is approximately 12 hours, suggesting it does not persist for long periods in the air. service.gov.uk
Bioaccumulation: The bioconcentration factor (BCF) predicts a chemical's potential to accumulate in aquatic organisms. Reported BCF ranges for IPTPP are low, between 6.9 and 43, which suggests a low potential for bioconcentration in fish. nih.gov
Water Solubility and Volatility: The Henry's Law constant for IPTPP is estimated to be very low (2.9 x 10⁻⁷ atm-m³/mol), indicating that volatilization from water or moist soil surfaces is not an important environmental fate process. nih.gov
Degradation: While IPTPP is not expected to undergo significant direct photolysis by sunlight, it is expected to hydrolyze, particularly under basic conditions. nih.govservice.gov.uk However, some studies suggest that biodegradation is not an important environmental fate process. nih.gov
These QSAR-derived predictions are critical for environmental risk assessments, providing a comprehensive picture of how Tris(isopropylphenyl)phosphate is likely to behave upon release into the environment. service.gov.uk
Table 3: QSAR-Predicted Environmental Fate Parameters for Tris(isopropylphenyl)phosphate
This interactive table summarizes key environmental fate properties estimated using computational models.
| Parameter | Predicted Value | Implication | Source(s) |
| Soil Adsorption Coefficient (Koc) | 6.31 x 10⁵ - 1.2 x 10⁶ L/kg | Immobile in soil; strong adsorption to sediment. | nih.govservice.gov.uk |
| Atmospheric Half-life (Photooxidation) | ~12 hours | Low persistence in the atmosphere. | service.gov.uk |
| Bioconcentration Factor (BCF) | 6.9 - 43 | Low potential for bioaccumulation in aquatic life. | nih.gov |
| Henry's Law Constant | 2.9 x 10⁻⁷ atm·m³/mol | Not expected to volatilize significantly from water. | nih.gov |
| Biodegradation | Not a significant process | May persist in environments where other degradation pathways are slow. | nih.gov |
Isomer Specific Investigations and Structural Impact on Research Outcomes
Compositional Analysis of Technical Mixtures of Tris(isopropylphenyl)phosphate (B132702) Isomers
Technical mixtures of isopropylated triphenyl phosphates are utilized in a variety of industrial applications, including as flame retardants and plasticizers. nih.govservice.gov.uk The exact composition of these commercial products can vary between producers and even between different batches from the same producer. chiron.no Analysis of these mixtures reveals a complex blend of non-isopropylated, mono-, di-, tri-, and sometimes tetra-isopropylated phenyl phosphates. chiron.no
One detailed analysis of a technical product, referred to as propylated trisphenyl phosphate (B84403), separated the mixture into fractions based on the degree of isopropylation. The composition was found to be a complex mixture of triphenyl phosphate with zero to four isopropyl groups attached. chiron.no
Table 1: Compositional Analysis of a Technical Isopropylated Phenyl Phosphate Mixture
This table details the fractional composition of a technical mixture after separation, showing the distribution by the number of isopropyl groups.
| Fraction (% in original mixture) | Mass (m/z) | Name | Number of Isomers Detected |
|---|---|---|---|
| 23.2% | 326 | Triphenyl phosphate | 1 |
| 29.6% | 368 | Monoisopropylphenyl phosphate | 3 |
| 38.9% | 410 | Diisopropylphenyl phosphate | 6 |
| 6.1% | 452 | Tris(isopropylphenyl) phosphate | 5 |
| 2.2% | 494 | Tetraisopropylphenyl phosphate | 3 |
Data sourced from Chiron.no chiron.no
Further investigation into the monoisopropylated fraction revealed that it was predominantly composed of the 2- and 4-isopropylphenyl isomers, with the 3-isopropylphenyl isomer present in a much smaller amount (2.4%). chiron.no The di- and tri-isopropylated fractions consist of numerous undefined isomers, likely combinations of 2- and 4-isopropylphenyl and 2,4-diisopropylphenyl substitutions. chiron.no
Another study focused on the flame retardant mixture Firemaster 550 (FM 550), which contains isopropylated triarylphosphate esters (ITPs). nih.gov The analysis showed that the ITP portion of FM 550 was dominated by specific isomers.
Table 2: Percent Composition (w/w) of Major ITP Isomers in Firemaster 550
This table shows the weight percentage of the most prevalent isopropylated triarylphosphate isomers found in the commercial flame retardant mixture FM 550.
| ITP Isomer | Abbreviation | Percent Composition (w/w) |
|---|---|---|
| 2-isopropylphenyl diphenyl phosphate | 2IPPDPP | ~10% |
| 2,4-diisopropylphenyl diphenyl phosphate | 24DIPPDPP | ~5% |
| bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP | ~5% |
Data interpretation based on findings from Dodson et al. (2017) nih.gov
These analyses underscore that commercial products are not pure tris(isopropylphenyl) phosphate but are intricate mixtures where the degree and pattern of isopropylation vary significantly. nih.govchiron.no The analytical methods used for these characterizations typically involve gas chromatography-mass spectrometry (GC-MS). nih.govpublisso.de
Synthesis and Independent Characterization of Specific Isopropylphenyl Phosphate Isomers (e.g., tris(2-isopropylphenyl) phosphate, tris(3-isopropylphenyl) phosphate, tris(4-isopropylphenyl) phosphate)
To understand the specific properties and behaviors of individual isomers, researchers have synthesized and characterized pure forms of tris(2-isopropylphenyl) phosphate, tris(3-isopropylphenyl) phosphate, and tris(4-isopropylphenyl) phosphate. chiron.no
The general synthesis method for these compounds involves the reaction of an appropriate isopropylated phenol (B47542) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). atamanchemicals.compublisso.decanada.ca The stoichiometry between the isopropylated phenol and phosphorus oxychloride is controlled to produce the desired trisubstituted phosphate ester.
For example, the synthesis of tris(4-isopropylphenyl) phosphate would proceed by reacting 4-isopropylphenol (B134273) with phosphorus oxychloride. chemicalbook.com Similarly, using 2-isopropylphenol (B134262) or 3-isopropylphenol (B134271) as the starting material would yield tris(2-isopropylphenyl) phosphate and tris(3-isopropylphenyl) phosphate, respectively. chiron.noscbt.com
Once synthesized, these individual isomers are purified and characterized using various analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) is employed to elucidate the precise molecular structure, confirming the substitution pattern on the phenyl rings. nih.govresearchgate.net X-ray crystallography can also be used to determine the exact three-dimensional structure of the molecule in its solid state. researchgate.net
Notably, when these synthesized pure isomer standards—tris(2-isopropylphenyl) phosphate, tris(3-isopropylphenyl) phosphate, and tris(4-isopropylphenyl) phosphate—were compared to the "trisisopropyltrisphenyl phosphate" fraction isolated from a technical mixture, none of them were found to be major components of that fraction. chiron.no This indicates that the tris-isopropylated isomers in the technical product are likely asymmetrically substituted (e.g., having one di-isopropylated phenyl ring and one mono-isopropylated phenyl ring) rather than being the symmetrical tris(isopropylphenyl) phosphate isomers. chiron.no
Comparative Study of Isomeric Reactivity and Transformational Behavior
The structural differences among isopropylphenyl phosphate isomers directly impact their reactivity and transformation pathways.
Chemical Reactivity: Organophosphates, as a class, exhibit known reactivity patterns. They are susceptible to forming highly toxic and flammable phosphine (B1218219) gas when exposed to strong reducing agents. chemicalbook.comnih.gov Partial oxidation of these compounds can lead to the release of toxic phosphorus oxides. chemicalbook.comnih.gov While these are general reactions for the organophosphate group, the steric hindrance provided by the isopropyl groups, particularly at the ortho position, can influence the rate and accessibility of the central phosphorus atom to reagents.
The hydrolysis of these esters is also a key transformation process. Studies on the related, non-isopropylated triphenyl phosphate (TPP) show that it hydrolyzes very slowly in neutral and acidic solutions but undergoes rapid hydrolysis in alkaline conditions to yield diphenyl phosphate. inchem.org It is expected that isopropylphenyl phosphates would follow a similar pH-dependent hydrolysis pattern, although the rate may be altered by the presence and position of the bulky isopropyl groups.
Biological Transformation and Activity: The position of the isopropyl group is a critical determinant of the molecule's biological activity. For certain aryl phosphates, metabolism can lead to neurotoxic products. industrialchemicals.gov.au Specifically, ortho-substituted isomers of some aryl phosphates can be metabolized to form cyclic phenyl saligenin phosphate, a neurotoxic compound. industrialchemicals.gov.au However, for isopropylated phenyl phosphates, studies have shown that the symmetrical tri-ortho-isopropylphenyl phosphate did not produce organophosphate-induced delayed neuropathy (OPIDN) in hens, a standard model for this toxic endpoint. industrialchemicals.gov.au In contrast, unsymmetrical mono-ortho isomers, such as o-isopropylphenyl diphenyl phosphate, did cause OPIDN. industrialchemicals.gov.au The tri-meta and tri-para isomers also did not produce OPIDN. industrialchemicals.gov.au This highlights a profound difference in biological reactivity based on the specific isomeric structure, with unsymmetrical mono-ortho isomers appearing to be of greater toxicological concern than the symmetrical tri-ortho isomer. industrialchemicals.gov.au
This isomer-specific biological behavior underscores the importance of detailed compositional analysis of technical mixtures and the separate investigation of individual isomers to accurately assess their environmental fate and potential risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
